An In-depth Technical Guide to t-Boc-Aminooxy-PEG5-azide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to t-Boc-Aminooxy-PEG5-azide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
t-Boc-Aminooxy-PEG5-azide is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, proteomics, and targeted drug delivery. This polyethylene (B3416737) glycol (PEG)-based linker possesses two distinct reactive functionalities: an azide (B81097) group for click chemistry and a tert-butyloxycarbonyl (Boc)-protected aminooxy group. This dual reactivity allows for the sequential and controlled conjugation of different molecules, making it an invaluable component in the synthesis of complex biomolecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs). The central PEG5 spacer enhances aqueous solubility and provides optimal length and flexibility for bridging biomolecules. This guide provides a comprehensive overview of the technical specifications, applications, and detailed experimental protocols for the effective utilization of t-Boc-Aminooxy-PEG5-azide in research and development.
Core Properties and Specifications
t-Boc-Aminooxy-PEG5-azide is a well-defined chemical entity with consistent physical and chemical properties. The following tables summarize its key quantitative data.
| Identifier | Value | Reference |
| IUPAC Name | tert-butyl (2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)carbamate | N/A |
| CAS Number | 2250216-95-4 | [1][2] |
| Molecular Formula | C17H34N4O8 | [1][2][3] |
| Molecular Weight | 422.47 g/mol | [3][4] |
| Property | Value | Reference |
| Purity | Typically ≥95% | [1][5] |
| Appearance | Colorless to pale yellow oil or viscous liquid | N/A |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |
| Storage | Store at -20°C for long-term stability | [1][2] |
Key Applications in Research and Drug Development
The unique architecture of t-Boc-Aminooxy-PEG5-azide lends itself to a variety of cutting-edge applications, primarily centered around the construction of complex bioconjugates.
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PROTAC Synthesis: This is the most prominent application of t-Boc-Aminooxy-PEG5-azide.[2][3][5] It serves as a flexible linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, forming a PROTAC.[5] PROTACs facilitate the targeted degradation of pathogenic proteins by hijacking the cell's natural ubiquitin-proteasome system.[5]
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Antibody-Drug Conjugates (ADCs): The linker can be employed in the development of ADCs, where a cytotoxic drug is attached to an antibody that specifically targets cancer cells.
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Bioconjugation and Surface Modification: The azide and aminooxy groups allow for the attachment of biomolecules, such as peptides, proteins, or carbohydrates, to various surfaces or other molecules for applications in diagnostics, and biomaterials.
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Click Chemistry: The azide functionality enables highly efficient and specific conjugation to alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4][5]
Experimental Protocols
The following are detailed methodologies for the key reactions involving t-Boc-Aminooxy-PEG5-azide.
Boc Deprotection of the Aminooxy Group
This protocol outlines the removal of the Boc protecting group to expose the reactive aminooxy functionality.
Materials:
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t-Boc-Aminooxy-PEG5-azide
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Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
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Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the t-Boc-Aminooxy-PEG5-azide in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
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Slowly add TFA to the cooled solution to a final concentration of 20–50% (v/v). If the substrate is sensitive to side reactions, add TIS (2.5–5% v/v) as a scavenger.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1–2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
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For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aminooxy-PEG5-azide as a TFA salt or free amine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide group of t-Boc-Aminooxy-PEG5-azide to a terminal alkyne-containing molecule.
Materials:
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t-Boc-Aminooxy-PEG5-azide
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Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reagents
Procedure:
-
Prepare stock solutions of all reagents. Dissolve t-Boc-Aminooxy-PEG5-azide and the alkyne-functionalized molecule in DMSO or the reaction buffer. Prepare a 20 mM stock solution of CuSO4 in water and a 100 mM stock solution of sodium ascorbate in water. Prepare a 50 mM stock solution of THPTA in water.
-
In a reaction tube, add the alkyne-functionalized molecule to the reaction buffer.
-
Add the t-Boc-Aminooxy-PEG5-azide stock solution to the reaction mixture. A molar excess (e.g., 1.5–5 fold) of the azide linker is typically used.
-
Prepare a premixed solution of CuSO4 and THPTA. For a final copper concentration of 0.25 mM and a ligand-to-copper ratio of 5:1, mix appropriate volumes of the stock solutions.
-
Add the CuSO4/THPTA mixture to the reaction.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1–4 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, the product can be purified by an appropriate method such as HPLC or size-exclusion chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for reactions with sensitive biomolecules.
Materials:
-
t-Boc-Aminooxy-PEG5-azide
-
DBCO- or BCN-functionalized molecule (strained alkyne)
-
Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the linker
Procedure:
-
Prepare a stock solution of t-Boc-Aminooxy-PEG5-azide in anhydrous DMSO (e.g., 10 mM).
-
Dissolve the DBCO- or BCN-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL for a protein).
-
Add the t-Boc-Aminooxy-PEG5-azide stock solution to the solution of the strained alkyne. A molar excess of the azide linker (e.g., 5–20 fold) is generally used to ensure efficient conjugation. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of biomolecules.
-
Incubate the reaction mixture at room temperature or 37°C for 1–4 hours. Alternatively, the reaction can be performed at 4°C for overnight incubation.
-
The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Once the reaction is complete, the conjugated product can be purified to remove excess linker using methods like dialysis, size-exclusion chromatography, or affinity chromatography.
Visualizing Workflows and Pathways
The following diagrams illustrate the key processes involving t-Boc-Aminooxy-PEG5-azide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. t-Boc-Aminooxy-PEG5-azide - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
